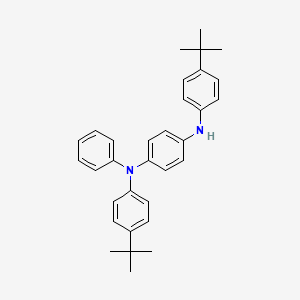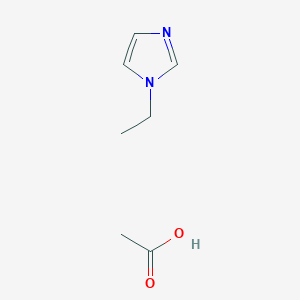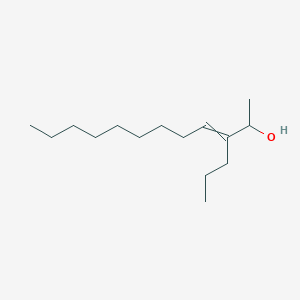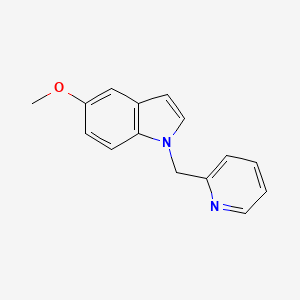![molecular formula C9H10N6O B12527839 N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea CAS No. 651769-08-3](/img/structure/B12527839.png)
N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea typically involves the reaction of 4-(2H-tetrazol-5-yl)aniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-(2H-tetrazol-5-yl)aniline and methyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 4-(2H-tetrazol-5-yl)aniline is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran. Methyl isocyanate is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Purification: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学研究应用
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design for enhancing the pharmacokinetic properties of therapeutic agents.
Materials Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials with applications in gas storage, separation, and catalysis.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical and pharmacological research.
作用机制
The mechanism of action of N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The urea moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall mechanism of action.
相似化合物的比较
Similar Compounds
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]carbamate: Similar structure but with a carbamate moiety instead of a urea moiety.
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]amide: Similar structure but with an amide moiety instead of a urea moiety.
Uniqueness
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea is unique due to its combination of a tetrazole ring and a urea moiety, which imparts distinct chemical and biological properties. The presence of the tetrazole ring enhances the compound’s stability and ability to form hydrogen bonds, while the urea moiety contributes to its reactivity and interaction with biological targets.
属性
CAS 编号 |
651769-08-3 |
|---|---|
分子式 |
C9H10N6O |
分子量 |
218.22 g/mol |
IUPAC 名称 |
1-methyl-3-[4-(2H-tetrazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C9H10N6O/c1-10-9(16)11-7-4-2-6(3-5-7)8-12-14-15-13-8/h2-5H,1H3,(H2,10,11,16)(H,12,13,14,15) |
InChI 键 |
RUEODIANYQFDHR-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)NC1=CC=C(C=C1)C2=NNN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)
![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)
![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
![(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine](/img/structure/B12527786.png)




![N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12527809.png)


![3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B12527821.png)
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12527822.png)
![5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12527830.png)
